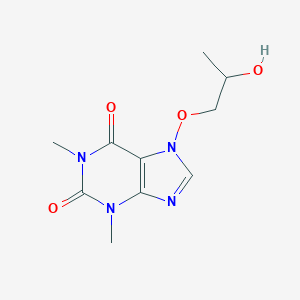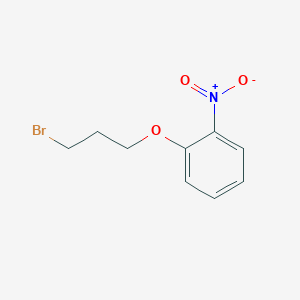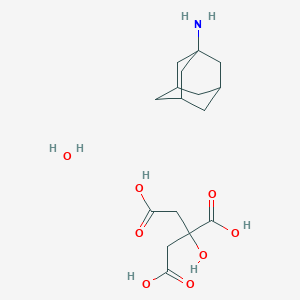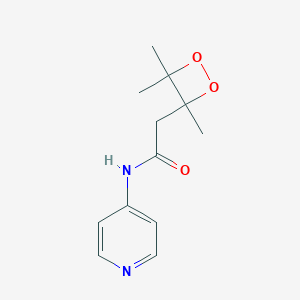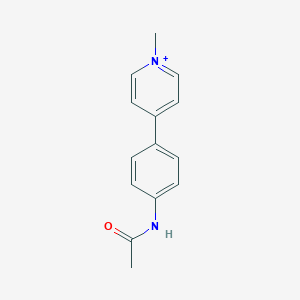
1-Methyl-4-(4'-acetamidophenyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4'-acetamidophenyl)pyridinium (abbreviated as MAP) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MAP is a positively charged organic molecule that can interact with negatively charged biological molecules such as DNA and proteins. This property makes MAP a useful tool for studying various biological processes and mechanisms.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is based on its ability to interact with negatively charged biological molecules such as DNA and proteins. When 1-Methyl-4-(4'-acetamidophenyl)pyridinium binds to these molecules, it can alter their structure and function, leading to changes in cellular processes and signaling pathways. The exact mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is still under investigation, but it is believed to involve electrostatic interactions and hydrogen bonding.
Effets Biochimiques Et Physiologiques
1-Methyl-4-(4'-acetamidophenyl)pyridinium has been shown to have a number of biochemical and physiological effects, including the ability to inhibit protein-protein interactions, modulate enzyme activity, and alter gene expression. These effects can have important implications for various biological processes, such as cell signaling, metabolism, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-4-(4'-acetamidophenyl)pyridinium in scientific research is its ability to interact with negatively charged biological molecules, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using 1-Methyl-4-(4'-acetamidophenyl)pyridinium, such as its potential toxicity and limited solubility in aqueous solutions. Careful consideration must be given to the concentration and exposure time of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in experiments to avoid unwanted effects.
Orientations Futures
There are many potential future directions for research involving 1-Methyl-4-(4'-acetamidophenyl)pyridinium, including the development of new methods for synthesizing and characterizing the compound, as well as the exploration of its potential applications in drug discovery and disease diagnosis. Some possible areas of research include the use of 1-Methyl-4-(4'-acetamidophenyl)pyridinium as a fluorescent probe for imaging biological processes in vivo, the development of 1-Methyl-4-(4'-acetamidophenyl)pyridinium-based therapies for cancer and other diseases, and the investigation of the role of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in various physiological processes such as inflammation and oxidative stress.
Méthodes De Synthèse
1-Methyl-4-(4'-acetamidophenyl)pyridinium can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 4-acetamidobenzaldehyde with methylpyridine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-Methyl-4-(4'-acetamidophenyl)pyridinium has been used in a wide range of scientific studies, including DNA sequencing, protein structure analysis, and drug discovery. One of the most important applications of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is in the field of biochemistry, where it is used to study the interactions between proteins and other biomolecules. 1-Methyl-4-(4'-acetamidophenyl)pyridinium can also be used as a fluorescent probe to visualize biological processes in living cells.
Propriétés
Numéro CAS |
106362-27-0 |
|---|---|
Nom du produit |
1-Methyl-4-(4'-acetamidophenyl)pyridinium |
Formule moléculaire |
C14H15N2O+ |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
N-[4-(1-methylpyridin-1-ium-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-14-5-3-12(4-6-14)13-7-9-16(2)10-8-13/h3-10H,1-2H3/p+1 |
Clé InChI |
CBYFCTZDCHHFOQ-UHFFFAOYSA-O |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Autres numéros CAS |
106362-27-0 |
Synonymes |
1-methyl-4-(4'-acetamidophenyl)pyridinium 1-methyl-4-(4'-acetamidophenyl)pyridinium iodide MACPP+ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



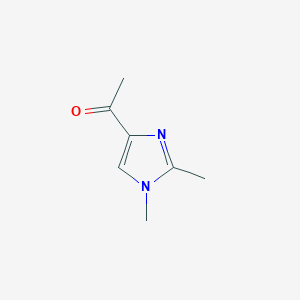
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

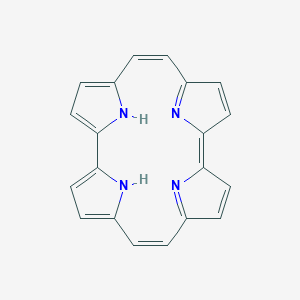
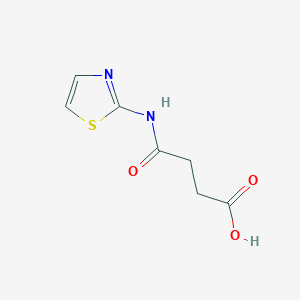
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
